molecular formula C9H13FN2 B179834 4-fluoro-1-N-(propan-2-yl)benzene-1,2-diamine CAS No. 153877-87-3

4-fluoro-1-N-(propan-2-yl)benzene-1,2-diamine

Cat. No.: B179834
CAS No.: 153877-87-3
M. Wt: 168.21 g/mol
InChI Key: XAJNISZBIJDONJ-UHFFFAOYSA-N
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Description

4-Fluoro-1-N-(propan-2-yl)benzene-1,2-diamine is an organic compound with the molecular formula C9H13FN2. It is a derivative of benzene, featuring a fluorine atom and an isopropyl group attached to a benzene ring with two amine groups.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 4-fluoro-1-N-(propan-2-yl)benzene-1,2-diamine typically involves the alkylation of 4-fluoroaniline with isopropyl bromide in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is carried out in an organic solvent like ethanol or acetonitrile under reflux conditions .

Industrial Production Methods: On an industrial scale, the synthesis may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Mechanism of Action

The mechanism by which 4-fluoro-1-N-(propan-2-yl)benzene-1,2-diamine exerts its effects involves interactions with specific molecular targets. The amine groups can form hydrogen bonds with enzymes or receptors, influencing their activity. The fluorine atom can enhance the compound’s stability and binding affinity .

Properties

IUPAC Name

4-fluoro-1-N-propan-2-ylbenzene-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13FN2/c1-6(2)12-9-4-3-7(10)5-8(9)11/h3-6,12H,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAJNISZBIJDONJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC1=C(C=C(C=C1)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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